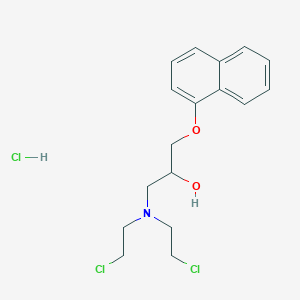

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Description

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a synthetic compound structurally derived from propranolol, a well-known β-adrenergic blocker. Its core structure consists of a propan-2-ol backbone with a naphthalen-1-yloxy group at position 3 and a bis(2-chloroethyl)amino group at position 1, forming a hydrochloride salt. This dual functionality—β-blockade and alkylation—suggests unique pharmacological and toxicological profiles compared to standard β-blockers or alkylating agents alone.

Properties

IUPAC Name |

1-[bis(2-chloroethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO2.ClH/c18-8-10-20(11-9-19)12-15(21)13-22-17-7-3-5-14-4-1-2-6-16(14)17;/h1-7,15,21H,8-13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFMNWVSCUSCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN(CCCl)CCCl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610903 | |

| Record name | 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73631-15-9 | |

| Record name | 2-Propanol, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride typically involves the following steps:

Formation of the naphthalen-1-yloxy intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxy group.

Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the naphthalen-1-yloxy intermediate with bis(2-chloroethyl)amine under controlled conditions to introduce the bis(2-chloroethyl)amino group.

Formation of the propanol moiety: The final step involves the reaction of the intermediate with a suitable reagent to form the propanol moiety, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include batch reactors and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bis(2-chloroethyl)amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxy derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: The compound is used in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves its interaction with molecular targets in the body. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The naphthalen-1-yloxy group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Propranolol and Derivatives

Propranolol (IUPAC: (2RS)-1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride) is a β-blocker used for hypertension, arrhythmias, and migraines . Key structural analogs include:

- Dexpropranolol Hydrochloride: The (R)-enantiomer of propranolol, with reduced β-blocking activity but retained membrane-stabilizing effects .

- Impurity F (EP): A propranolol derivative with a tert-butylamino group instead of isopropylamino, altering solubility and receptor affinity .

Comparison with Target Compound :

- Amino Group: The bis(2-chloroethyl)amino group replaces propranolol’s isopropylamino, introducing two reactive chloroethyl moieties.

- Pharmacology: While propranolol primarily blocks β-adrenergic receptors, the target compound’s chloroethyl groups may alkylate DNA or proteins, conferring cytotoxic effects similar to nitrosoureas .

Chloroethylnitrosoureas (CENUs)

CENUs like BCNU and CCNU are alkylating agents used in chemotherapy. Their mechanism involves decomposition to reactive intermediates (e.g., 2-chloroethyl carbonium ions) that crosslink DNA .

Comparison with Target Compound :

- Backbone: CENUs feature a nitrosourea core, whereas the target compound retains a propanolol backbone.

- For example, CCNU degrades in plasma with a half-life of ~5 minutes (initial phase), while the target compound’s stability remains uncharacterized .

- Toxicity : CENUs exhibit dose-limiting myelosuppression and nephrotoxicity due to alkylation. The target compound’s β-blocker structure may introduce cardiovascular side effects (e.g., bradycardia) alongside alkylation-driven toxicity .

Pharmacological and Toxicological Data

Mechanistic Insights

- Alkylation: The bis(2-chloroethyl)amino group likely decomposes in vivo to form 2-chloroethyl carbonium ions, which alkylate DNA at guanine N7 positions, analogous to CENUs .

- β-Blockade: The naphthalenyloxy-propanolol structure may retain partial β-adrenergic receptor antagonism, though steric hindrance from the bulky chloroethyl groups could reduce affinity compared to propranolol .

In Vitro and In Vivo Findings

- Cytotoxicity : Chloroethylnitrosoureas exhibit IC50 values in the micromolar range (e.g., 10–50 µM for 9L glioma cells). The target compound’s cytotoxicity is hypothesized to be comparable but untested .

- Distribution : CENUs’ lipophilicity enables cerebrospinal fluid penetration (e.g., CCNU CSF/plasma ratio = 3:1 in dogs). The target compound’s higher logP may enhance CNS bioavailability .

Comparative Table: Key Properties

Biological Activity

1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, often referred to as NABC, is an alkylating agent with significant potential in cancer treatment. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H21Cl2NO2

- Molar Mass : 342.26 g/mol

- CAS Number : 73631-12-6

- IUPAC Name : 1-(bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol

The compound features a naphthyloxy group, a bis(2-chloroethyl)amino group, and a propanol backbone, which contribute to its unique reactivity and biological interactions .

NABC functions primarily as an alkylating agent that damages DNA by forming covalent bonds with its bases. This interaction occurs predominantly in the minor groove of DNA, leading to the formation of stable adducts with guanine residues. Such modifications hinder DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells .

Comparison with Other Alkylating Agents

The mechanism of NABC is akin to other well-known alkylating agents like cyclophosphamide, which are utilized in chemotherapy. Both classes of drugs disrupt cellular processes critical for tumor growth and survival .

| Agent | Mechanism of Action | Common Uses |

|---|---|---|

| NABC | Alkylates DNA, forming adducts | Cancer treatment |

| Cyclophosphamide | Alkylates DNA, leading to cell death | Cancer treatment |

Biological Activity and Efficacy

Research indicates that NABC exhibits promising activity against various cancer cell lines. Its efficacy is attributed to its ability to induce DNA damage and trigger apoptotic pathways. Preclinical studies have shown that NABC can effectively target a broad spectrum of tumors .

Case Studies

- In Vitro Studies :

- NABC was tested on multiple cancer cell lines, demonstrating significant cytotoxicity. The compound's IC50 values were comparable to those of established chemotherapeutics.

- Animal Models :

- In murine models bearing human tumor xenografts, administration of NABC resulted in substantial tumor regression, highlighting its potential as an effective therapeutic agent .

Pharmacological Implications

The biological activity of NABC extends beyond direct antitumor effects. Studies are ongoing to explore its interactions with various biological targets and its implications for drug development. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing side effects .

Future Directions in Research

Ongoing research aims to:

- Investigate the full spectrum of NABC's biological activity across different cancer types.

- Explore combination therapies that enhance its efficacy while reducing toxicity.

- Assess the compound's pharmacokinetics and pharmacodynamics in clinical settings.

Q & A

Q. Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.